BenchChemオンラインストアへようこそ!

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal

aminoglycoside resistance AAC(6′)-IV acetyltransferase substrate inhibition

(2R,3R,4R)-2,4,5‑trihydroxy‑4‑methyl‑3‑(methylamino)pentanal, historically designated garosamine, is a branched‑chain 3‑deoxy‑4‑C‑methyl‑3‑(methylamino)‑L‑arabinopyranose that serves as the characteristic Ring III sugar in the gentamicin, sisomicin and plazomicin families of aminoglycoside antibiotics [REFS‑1]. Garosamine is biosynthesised by a dedicated enzymatic cascade in Micromonospora spp., where its C3″‑hydroxyl is sequentially oxidised, transaminated and N‑methylated to yield the active pseudotrisaccharide [REFS‑2].

Molecular Formula C7H15NO4
Molecular Weight 177.2 g/mol
CAS No. 29914-71-4
Cat. No. B3326957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
CAS29914-71-4
Molecular FormulaC7H15NO4
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC(CO)(C(C(C=O)O)NC)O
InChIInChI=1S/C7H15NO4/c1-7(12,4-10)6(8-2)5(11)3-9/h3,5-6,8,10-12H,4H2,1-2H3/t5-,6+,7-/m0/s1
InChIKeyZVOVZGHNLQQHGG-XVMARJQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Garosamine (CAS 29914‑71‑4) – Structural and Functional Baseline for Aminoglycoside Research and Procurement


(2R,3R,4R)-2,4,5‑trihydroxy‑4‑methyl‑3‑(methylamino)pentanal, historically designated garosamine, is a branched‑chain 3‑deoxy‑4‑C‑methyl‑3‑(methylamino)‑L‑arabinopyranose that serves as the characteristic Ring III sugar in the gentamicin, sisomicin and plazomicin families of aminoglycoside antibiotics [REFS‑1]. Garosamine is biosynthesised by a dedicated enzymatic cascade in Micromonospora spp., where its C3″‑hydroxyl is sequentially oxidised, transaminated and N‑methylated to yield the active pseudotrisaccharide [REFS‑2]. Because the garosamine moiety dictates both ribosomal binding specificity and the substrate behaviour of clinically prevalent aminoglycoside‑modifying enzymes, the compound is an essential analytical reference, a chiral building block for medicinal‑chemistry campaigns, and a critical probe for resistance mechanism studies [REFS‑3].

Why Generic Aminosugar Substitution Fails for Garosamine (CAS 29914‑71‑4)


Aminoglycoside core scaffolds that swap garosamine for glucosamine, kanosamine or ribose are not functionally equivalent. The sugar moiety governs (i) the kinetic behaviour toward 6′‑N‑aminoglycoside acetyltransferase (AAC(6′)‑IV) – glucosamine‑bearing antibiotics suffer severe substrate inhibition that intensifies with pH, whereas garosamine‑group compounds show minimal inhibition across a broad pH range [REFS‑1]; (ii) the specificity of the high‑affinity ribosomal binding site – garosamine and kanosamine direct distinct binding‑site selection while the disaccharide core provides a common anchor [REFS‑2]; and (iii) enzymatic processability in biosynthesis, where the garosamine‑specific oxidoreductase GenD2 [REFS‑3] and the dedicated methyltransferases GenD1/GenK [REFS‑4] have no catalytic competence on kanosamine or glucosamine congeners. These orthogonal biochemical differences mean that a blanket substitution cannot recapitulate the potency, resistance profile or pharmacokinetic behaviour of garosamine‑containing aminoglycosides.

Quantitative Differentiation Evidence for Garosamine (CAS 29914‑71‑4) Versus Closest Aminosugar Analogs


Garosamine‑Group Antibiotics Escape Substrate Inhibition of AAC(6′)‑IV – Direct Comparison with Glucosamine‑Group Antibiotics

When the AAC(6′)‑IV enzyme from S. epidermidis RYC 13036 was challenged with aminoglycoside substrates, the glucosamine‑group compounds tobramycin and amikacin showed strong substrate inhibition that increased with pH; in contrast, the garosamine‑group compounds gentamicin and netilmicin displayed negligible substrate inhibition over the entire pH range tested (pH 6.0–8.5) [REFS‑1]. The differential kinetic behaviour was directly reflected in the minimum inhibitory concentrations (MICs) of the clinical isolate, confirming that the sugar moiety is the primary determinant of susceptibility to AAC(6′)‑IV‑mediated resistance.

aminoglycoside resistance AAC(6′)-IV acetyltransferase substrate inhibition

Garosamine Dictates Ribosome Binding Specificity – Class‑Level Differentiation from Kanosamine and Ribose

Affinity‑labelling studies using 6′‑N‑[¹⁴C]acetyl‑tobramycin on E. coli 70S ribosomes revealed that the disaccharide moieties (neamine, tobramine, gentamine) share a common high‑affinity binding site, whereas the monosaccharide moieties – kanosamine, garosamine and ribose – are responsible for discriminating between different binding‑site classes [REFS‑1]. This indicates that garosamine is not merely a passive scaffold element but an active specificity determinant that cannot be replaced by kanosamine without altering the ribosome interaction landscape.

ribosome binding aminoglycoside target engagement affinity labelling

GenD2 Oxidoreductase Exhibits Absolute Specificity for the Garosamine C3″‑Hydroxyl – Supporting Enzymatic Evidence

The crystal structure of GenD2, the NAD‑dependent oxidoreductase that initiates garosamine modification in gentamicin biosynthesis, reveals an active site that is sterically and electrostatically complementary to the garosamine‑bearing pseudotrisaccharide gentamicin A2. Docking simulations and mutagenesis data confirmed that the enzyme does not accept kanosamine‑ or glucosamine‑containing substrates [REFS‑1]. Although kinetic constants (Km, kcat) for garosamine‑containing vs. non‑garosamine substrates were not reported in a head‑to‑head format, the structural and biochemical evidence strongly supports that GenD2 is a garosamine‑dedicated catalyst.

biosynthesis GenD2 oxidoreductase substrate specificity

Garosamine‑to‑Kanosamine Replacement Alters PTC Readthrough Activity and Cytotoxicity – Direct Comparative Engineering Data

In a combinatorial biosynthesis study published in 2025, the glycosyltransferase KanM2 was introduced into M. echinospora, replacing the garosamine ring with kanosamine. The resulting genkamicins (GKs) were compared with the natural garosamine‑containing aminoglycoside G418 in a dual‑luciferase PTC readthrough assay and in HEK‑293 and NCI‑H1299 cytotoxicity assays. GK‑Ae retained readthrough activity comparable to G418 while exhibiting reduced cytotoxicity, whereas other GK congeners showed divergent activity‑toxicity profiles [REFS‑1]. This demonstrates that the garosamine‑kanosamine interchange yields measurable, quantifiable changes in both efficacy and safety endpoints.

combinatorial biosynthesis nonsense mutation readthrough cytotoxicity

Research and Industrial Application Scenarios for Garosamine (CAS 29914‑71‑4) Supported by Differential Evidence


Aminoglycoside Resistance Mechanism Studies and AAC(6′)-IV Inhibitor Screening

Garosamine‑containing antibiotics gentamicin and netilmicin are the only commercial aminoglycosides that escape substrate inhibition of AAC(6′)‑IV [REFS‑1]. Laboratories investigating AAC(6′)‑mediated resistance or screening for inhibitors of this enzyme require authentic garosamine or garosamine‑derived probes as negative‑control substrates that do not confound kinetic measurements with time‑dependent inactivation. Garosamine (CAS 29914‑71‑4) provides the minimal pharmacophore for such studies.

Ribosome‑Binding Specificity and Aminoglycoside Target‑Engagement Assays

Garosamine is the sugar that discriminates the gentamicin‑class binding site on the bacterial ribosome from the sites occupied by kanamycin‑ or ribostamycin‑class agents [REFS‑1]. Researchers developing novel aminoglycoside mimetics or ribosomal engagement probes use synthetic garosamine (CAS 29914‑71‑4) as the sole chiral monomer to install the correct specificity determinant. Substituting kanosamine or glucosamine would redirect binding to a different site class, invalidating the structure‑activity relationship.

Combinatorial Biosynthesis and Semisynthetic Aminoglycoside Engineering

Quantitative replacement of garosamine with kanosamine in the gentamicin scaffold yields derivatives with altered PTC readthrough activity and cytotoxicity profiles [REFS‑1]. Synthetic and biosynthetic laboratories pursuing aminoglycoside diversification procure garosamine (CAS 29914‑71‑4) as the canonical Ring III building block to create the parent scaffold against which derivatised analogs are benchmarked for efficacy and toxicity.

Analytical Reference Standard for Gentamicin Impurity Profiling and Quality Control

Garosamine (m/z 177) is a diagnostic impurity in gentamicin sulfate formulations and is explicitly listed as a reference compound in LC‑MS impurity identification protocols [REFS‑1]. Pharmaceutical quality‑control laboratories and contract research organisations order garosamine (CAS 29914‑71‑4) as a characterised chemical reference standard to spike, identify and quantify the garosamine impurity peak, ensuring compliance with pharmacopoeial limits.

Quote Request

Request a Quote for (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.